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Compound of Interest

Compound Name:
(R)-3-(Boc-amino)pyrrolidine

hydrochloride

Cat. No.: B1438058 Get Quote

(R)-3-(tert-butoxycarbonylamino)pyrrolidine, commonly referred to as (R)-3-(Boc-

amino)pyrrolidine, is a cornerstone chiral building block in modern medicinal chemistry. Its rigid

pyrrolidine scaffold and the stereodefined amine functionality make it an invaluable

intermediate for synthesizing a wide array of pharmaceutical compounds, including antitumor,

antibacterial, and antiulcer agents.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is

crucial, offering robust stability across various reaction conditions while allowing for facile

deprotection under mild acidic protocols.[3]

Given its significance, rigorous structural confirmation and purity assessment are paramount for

its application in drug development and complex organic synthesis. This technical guide

provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this

molecule. The narrative is grounded in field-proven insights, explaining not just the data but the

causality behind experimental choices and interpretation, ensuring a self-validating system of

analysis for researchers, scientists, and drug development professionals.

Chemical Profile:

IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[2][4]

CAS Number: 122536-77-0[4][5]

Molecular Formula: C₉H₁₈N₂O₂[2][4]
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Molecular Weight: 186.25 g/mol [2][4]

Appearance: White to light yellow solid powder[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Definitive Structural Elucidation
NMR spectroscopy stands as the most powerful and informative analytical technique for the

unambiguous structural elucidation of organic molecules like (R)-3-(Boc-amino)pyrrolidine.[4][6]

It provides detailed information about the carbon-hydrogen framework, allowing for the

definitive confirmation of both the pyrrolidine ring and the presence of the Boc protecting group.

¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. The

spectrum of (R)-3-(Boc-amino)pyrrolidine is characterized by a few key regions that, when

analyzed together, confirm its structure.

Table 1: Typical ¹H NMR Spectroscopic Data for (R)-3-(Boc-amino)pyrrolidine (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0 (variable, broad) br s 1H NH (carbamate)

~3.5 - 3.0 m (complex) 3H CH₂, CH (pyrrolidine)

~2.8 m (complex) 2H CH₂ (pyrrolidine)

~2.0 & ~1.6 m (complex) 2H CH₂ (pyrrolidine)

1.44 s 9H C(CH₃)₃ (Boc)

Data synthesized from representative spectra.[4]

Expert Interpretation:

The Boc Group Signature: The most unmistakable signal is the sharp singlet observed at

approximately 1.44 ppm.[4][7] This peak integrates to 9 protons and corresponds to the nine
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chemically equivalent methyl protons of the tert-butyl group. Its presence is the primary and

most reliable indicator of a successful N-Boc protection.[6]

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring appear as a series of complex

and often overlapping multiplets between ~1.6 and ~3.5 ppm.[4] This complexity arises from

diastereotopicity and spin-spin coupling between adjacent protons. While precise

assignment of each multiplet can be challenging without advanced 2D NMR techniques, their

presence and integration are consistent with the five-membered ring structure.

The Carbamate N-H Proton: The proton attached to the carbamate nitrogen typically appears

as a broad singlet around 4.0 ppm.[4] Its chemical shift and broadness are highly dependent

on factors like solvent, concentration, and temperature due to hydrogen bonding and

chemical exchange. This peak may sometimes be difficult to observe.

¹³C NMR Spectroscopy
Carbon NMR complements the ¹H NMR data by providing a count of the unique carbon

environments in the molecule.

Table 2: Typical ¹³C NMR Spectroscopic Data for (R)-3-(Boc-amino)pyrrolidine (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~155 C=O (carbamate)

~79 C(CH₃)₃ (Boc)

~57 CH (pyrrolidine, C3)

~47 CH₂ (pyrrolidine)

~44 CH₂ (pyrrolidine)

~34 CH₂ (pyrrolidine)

~28.4 C(CH₃)₃ (Boc)

Data synthesized from representative spectra.[4][7]

Expert Interpretation:
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Carbonyl and Quaternary Carbons: The downfield signal at ~155 ppm is characteristic of the

carbamate carbonyl carbon.[4] The signal around 79 ppm corresponds to the quaternary

carbon of the tert-butyl group, another key identifier for the Boc moiety.[7]

Boc Methyl Carbons: The upfield signal at ~28.4 ppm is assigned to the three equivalent

methyl carbons of the Boc group.

Pyrrolidine Ring Carbons: The remaining signals in the aliphatic region (~34-57 ppm)

correspond to the four distinct carbon environments of the pyrrolidine ring.

Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data for structural verification.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of (R)-3-(Boc-

amino)pyrrolidine.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the (R)-3-(Boc-amino)pyrrolidine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically

Chloroform-d (CDCl₃), in a clean, dry vial.[4] Other solvents like DMSO-d₆ or D₂O can be

used if solubility is an issue.[4]

Ensure the sample is fully dissolved; gentle vortexing can be applied.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate

matter is visible, filter the solution through a small cotton plug placed inside the pipette

during transfer.[4]

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.[4]
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Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature

(typically 25 °C).

Perform standard instrument tuning, locking, and shimming procedures to optimize

magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum using standard parameters (e.g., 30-

degree pulse angle, 1-2 second relaxation delay, 16-32 scans).[1]

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g.,

1024 or more) and a longer relaxation delay may be required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.[1][6]

Data Processing and Analysis:

Apply Fourier transform, phase correction, and baseline correction to the acquired Free

Induction Decay (FID).

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).[8]

Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling

constants to assign the peaks to the molecular structure.

Sample Preparation

Data Acquisition (400 MHz+)

Data Analysis

Weigh 5-10 mg
of Sample

Dissolve in
0.7 mL CDCl₃

Transfer to
NMR Tube Tune, Lock, Shim

Acquire ¹H Spectrum
(16-32 Scans)

Acquire ¹³C Spectrum
(1024+ Scans)

Process FID
(FT, Phase, Baseline) Calibrate & Integrate Assign Peaks Confirm Structure
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Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.[4][9] For (R)-3-(Boc-amino)pyrrolidine, the IR spectrum provides clear evidence for

the carbamate and amine functionalities.

Table 3: Characteristic IR Absorption Frequencies

Frequency (cm⁻¹) Vibration Type Functional Group

~3350 (broad) N-H Stretch Carbamate (N-H)

2975-2850 C-H Stretch Aliphatic (sp³)

~1690 (strong) C=O Stretch (Amide I) Carbamate (-O-C=O)

~1520 N-H Bend (Amide II) Carbamate

~1170 C-O Stretch Carbamate

Frequency ranges are typical and can vary slightly.[9][10][11]

Expert Interpretation:

The Carbonyl Stretch: The most diagnostic absorption is the strong, sharp peak around

1690-1720 cm⁻¹.[6] This band is characteristic of the carbonyl (C=O) stretching vibration of

the carbamate group and serves as a primary confirmation of the Boc protection.[3]

N-H Vibrations: A broad absorption band centered around 3350 cm⁻¹ is indicative of the N-H

stretching vibration of the secondary amine within the carbamate. The broadening is a result

of intermolecular hydrogen bonding.[11] The band around 1520 cm⁻¹ is attributed to the N-H

bending vibration.
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C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations

of the aliphatic sp³ C-H bonds in both the pyrrolidine ring and the Boc group.[9]

Experimental Protocol: IR Data Acquisition (ATR)
Objective: To acquire an IR spectrum to identify the key functional groups.

Methodology:

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean. Record a background spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid (R)-3-(Boc-

amino)pyrrolidine powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of

4000-600 cm⁻¹.

Analysis: Analyze the resulting spectrum, identifying the key absorption bands and assigning

them to the corresponding functional groups.

Correlation of functional groups to IR absorptions.

Mass Spectrometry (MS): Molecular Weight
Verification
Mass spectrometry is essential for confirming the molecular weight and, with high-resolution

instruments, the elemental formula of a compound.[1] For (R)-3-(Boc-amino)pyrrolidine, a soft

ionization technique is chosen to minimize fragmentation and preserve the molecular ion.

Expert Interpretation:

Ionization and Expected Ion: Electrospray Ionization (ESI) is the preferred method as it is a

soft technique that typically generates the protonated molecule, [M+H]⁺.[1][4]

Molecular Weight Confirmation: The molecular weight of C₉H₁₈N₂O₂ is 186.25 g/mol .[4]

Therefore, in positive ion mode ESI-MS, the primary ion observed will be the protonated
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molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 187.26. The observation

of this peak is strong evidence for the correct molecular formula.

Fragmentation: While ESI is soft, some fragmentation can occur. Common fragments might

include the loss of the tert-butyl group ([M+H - 56]⁺) or the entire Boc group ([M+H - 100]⁺).

The pyrrolidine ring itself can also fragment.[12][13]

Experimental Protocol: ESI-MS Data Acquisition
Objective: To confirm the molecular weight of the compound.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile/water.[1][4]

Instrument Setup:

Use a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or

Quadrupole instrument.

Calibrate the instrument using a known standard.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a Liquid

Chromatography (LC) system.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺.

If using a high-resolution mass spectrometer (HRMS), the measured accurate mass can

be used to confirm the elemental formula (C₉H₁₈N₂O₂) with high confidence.[1]
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Workflow for ESI-Mass Spectrometry analysis.

Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a

robust and self-validating analytical package for the characterization of (R)-3-(Boc-

amino)pyrrolidine. The characteristic 9H singlet in the ¹H NMR and the specific carbonyl and
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quaternary carbons in the ¹³C NMR confirm the Boc group. The strong C=O stretch in the IR

spectrum corroborates this finding, while the N-H stretches confirm the amine functionality.

Finally, mass spectrometry verifies the correct molecular weight of 186.25 g/mol . This multi-

technique approach ensures the structural integrity and identity of this critical chiral building

block, enabling its confident use in the intricate pathways of pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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